molecular formula C19H17BrN2OS B3299451 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione CAS No. 899910-78-2

3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione

Cat. No. B3299451
CAS RN: 899910-78-2
M. Wt: 401.3 g/mol
InChI Key: AFGUAVVBTDPPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione, also known as BBIT, is a novel compound with potential applications in scientific research. BBIT is a member of the imidazole family of compounds and has been shown to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of bacterial and fungal cell membranes. 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have a broad spectrum of activity against various bacterial and fungal strains.
Biochemical and Physiological Effects:
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus. Additionally, 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione in lab experiments is its broad spectrum of activity against various bacterial and fungal strains. Additionally, 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have inhibitory effects on certain enzymes, making it a potential tool for studying enzyme kinetics. One limitation of using 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research involving 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione. One area of interest is the development of new antimicrobial agents based on 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione. Additionally, further research is needed to fully understand the mechanism of action of 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione and its effects on various biological processes. Finally, 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione may have potential applications in the treatment of various diseases, including Alzheimer's disease and cancer, and further research is needed to explore these possibilities.

Scientific Research Applications

3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has potential applications in scientific research as a tool for studying various biological processes. It has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione has been shown to have inhibitory effects on certain enzymes, making it a potential tool for studying enzyme kinetics.

properties

IUPAC Name

[4-(4-bromophenyl)-2-ethyl-2-methyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-3-19(2)21-16(13-9-11-15(20)12-10-13)18(24)22(19)17(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGUAVVBTDPPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzoyl-4-(4-bromophenyl)-2-ethyl-2-methyl-2,5-dihydro-1H-imidazole-5-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 2
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3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 3
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 4
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 5
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione
Reactant of Route 6
3-benzoyl-5-(4-bromophenyl)-2-ethyl-2-methyl-2,3-dihydro-4H-imidazole-4-thione

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